tracheobronchial mucin 5

Mucin structural biology Glycoprotein evolution Long-read sequencing

Tracheobronchial mucin 5, canonically designated MUC5AC (HGNC: MUC5AC), is a high-molecular-weight, secreted, gel-forming glycoprotein encoded by the MUC5AC gene at chromosomal locus 11p15.5. It constitutes a principal macromolecular component of the mucus barrier in the airways and stomach, where it mediates pathogen entrapment, mucociliary clearance, and epithelial protection.

Molecular Formula C4H3F8NO3S
Molecular Weight 0
CAS No. 156533-23-2
Cat. No. B1175879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametracheobronchial mucin 5
CAS156533-23-2
Synonymstracheobronchial mucin 5
Molecular FormulaC4H3F8NO3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracheobronchial Mucin 5 (MUC5AC) for Research Procurement: Core Identity and Scientific Scope


Tracheobronchial mucin 5, canonically designated MUC5AC (HGNC: MUC5AC), is a high-molecular-weight, secreted, gel-forming glycoprotein encoded by the MUC5AC gene at chromosomal locus 11p15.5. It constitutes a principal macromolecular component of the mucus barrier in the airways and stomach, where it mediates pathogen entrapment, mucociliary clearance, and epithelial protection. The primary translation product contains a central tandem-repeat domain rich in proline, threonine, and serine (PTS domain) that serves as a scaffold for extensive O-glycosylation, along with N- and C-terminal cysteine-rich von Willebrand factor-like domains that direct disulfide-mediated oligomerization into filaments [1]. MUC5AC is distinguished from its paralog MUC5B by a unique tandem-repeat architecture that in most haplotypes comprises four distinct repeat domains (P1–P3, P5), with two variant groups (P4, P6) possessing an additional central domain containing 11 copies of an 8-mer repeat motif absent from MUC5B [2].

Why Generic Mucin Substitution Is Not Viable in MUC5AC-Dependent Assays


MUC5AC, MUC5B, MUC2, and MUC6 are all secreted, gel-forming mucins that share structural homology at the level of cysteine-rich domains and oligomerization strategies; however, they are not functionally interchangeable. Each paralog exhibits discrete tissue-specific expression patterns, distinct glycosylation signatures, differential transcriptional control, and non-overlapping roles in mucosal defense. MUC5AC is the dominant inducible mucin of airway surface goblet cells and gastric surface epithelium, whereas MUC5B is constitutively secreted by submucosal glands [1]. MUC5AC is decorated by fucosylated O-glycans that are absent on MUC5B, which is predominantly sialylated—a difference that directly affects lectin-based detection and microbial adhesion readouts [2]. Furthermore, MUC5AC transcription is uniquely NF-κB-responsive at a specific promoter binding site (positions −229 to −217 relative to the TSS), allowing cytokine-driven upregulation that is not shared by MUC5B or MUC6 [3]. These molecular differences mean that antibody specificity, glycan-dependent binding data, and gene-expression measurements cannot be reproduced by substituting another mucin, even one from the same 11p15.5 gene cluster.

Head-to-Head Quantitative Differentiation of Tracheobronchial Mucin 5 (MUC5AC) from Closest Analogs


MUC5AC versus MUC5B Tandem Repeat Architecture: Haplotype-Specific Domain Gain

Long-read sequencing of 206 human haplotypes reveals that MUC5AC protein variants harbor four distinct tandem repeat domains (P1–P3, P5), whereas two variant groups, P4 and P6, contain an additional central domain comprising 11 copies of an 8-mer repeat motif. This domain architecture is not present in MUC5B, which possesses a separate repertoire of repeat domains [1]. The presence of an extra 88-amino-acid repeat domain in P4/P6 haplotypes of MUC5AC provides a structural basis for increased O-glycosylation site density compared with MUC5B.

Mucin structural biology Glycoprotein evolution Long-read sequencing

NF-κB-Driven Transcriptional Control of MUC5AC: A Specific Promoter Binding Site Absent in Other Mucins

A specific NF-κB binding site at positions −229 to −217 (relative to the transcription start site) in the MUC5AC promoter mediates cytokine-induced upregulation. Loss-of-function mutation of this single site (ΔNF-κB construct) abrogated IL-1β- and IL-17A-driven MUC5AC promoter activity, demonstrating that this element is necessary and sufficient for NF-κB-dependent transcriptional activation [1]. Parallel analysis of the MUC5B promoter does not identify a functionally equivalent NF-κB-responsive element, and MUC5B expression is not inducible by IL-1β/IL-17A through this pathway.

Mucin gene regulation NF-κB signaling Airway inflammation

Differential O-Glycan Terminal Modification: MUC5AC Is Fucosylated, MUC5B Is Sialylated

Lectin-based characterization of nasal epithelial mucins demonstrates that terminal O-glycosylated chains on Muc5ac are exclusively fucosylated, with no detectable sialylation, whereas Muc5b is exclusively sialylated with no detectable fucosylation. Ulex europaeus agglutinin-I (UEA-I) binds Muc5ac, while Sambucus nigra agglutinin (SNA) binds Muc5b, providing a definitive differential detection method [1]. This reciprocal glycosylation pattern is species-conserved in mouse and human nasal tissue.

Mucin glycosylation Lectin histochemistry Nasal epithelium

Tissue-Specific mRNA Expression: MUC5AC Is Trachaea- and Stomach-Enriched

Quantitative real-time RT-PCR across a panel of adult human tissues demonstrates that MUC5AC mRNA is highly expressed in trachea and stomach (relative expression values >10-fold above background), with only low-level expression in adult lung and weak expression in fetal lung, and no detectable expression in other tissues including small intestine, colon, kidney, liver, or pancreas [1]. In contrast, MUC5B is strongly expressed in salivary glands and cervical mucosa in addition to airway submucosal glands, and MUC2 is restricted to intestinal goblet cells. This restricted expression pattern makes MUC5AC the definitive marker for tracheobronchial and gastric surface goblet-cell lineage commitment.

Mucin tissue distribution Real-time RT-PCR Gene expression atlas

HATH1-Dependent Transcriptional Regulation: Shared with MUC6 but Not with MUC5B

In gastric cancer (GC) cell lines, expression of the transcription factor HATH1 (ATOH1) is positively correlated with MUC5AC expression: MUC5AC-positive GC lines consistently express HATH1. Overexpression of Math1 (the mouse HATH1 homolog) in GC cells strongly enhances both MUC5AC and MUC6 mRNA levels, whereas MUC5B and MUC2 are not regulated by HATH1 [1]. Loss of HATH1 expression, observed in 5 of 8 GC lines, silences MUC5AC and MUC6 but leaves MUC5B unaffected, indicating a divergent regulatory circuit within the 11p15.5 mucin cluster.

Mucin transcription factors Gastric cancer Notch signaling

MUC5AC is the Only Human Mucin Gene Whose Product Was First Isolated from Airway Secretions

Clone NP3a, encoding a 3.6-kb cDNA of MUC5, was localized to chromosome 11 and its 3,168-nucleotide open reading frame encodes three tracheobronchial mucin (TBM) peptide fragments. At the time of cloning (1994), this represented the only human mucin gene whose protein product had been directly isolated from airway secretions, a distinction not held by MUC2, MUC5B, or MUC6 [1]. The TBM:TR-3A domain, used to raise peptide-specific polyclonal antibodies, remains a unique immunogenic determinant absent from other mucins, enabling immunoprecipitation of mature glycosylated MUC5/TBM from A549 lung adenocarcinoma cell secretions [2].

Mucin biochemistry Airway glycoprotein Antibody development

High-Value Application Scenarios for Tracheobronchial Mucin 5 (MUC5AC) in Research and Development


Cytokine-Induced Mucus Hypersecretion Models in Airway Disease

Because MUC5AC is the only airway mucin whose promoter contains a functionally validated NF-κB binding site at −229/−217 that drives IL-1β/IL-17A responsiveness [1], researchers modeling chronic obstructive pulmonary disease (COPD), severe asthma, or cystic fibrosis-associated mucus metaplasia should employ MUC5AC-specific qPCR probes, promoter-reporter constructs, or ELISA assays. MUC5B-based readouts will fail to detect NF-κB-dependent mucin upregulation, resulting in false-negative conclusions about mucus-modulating drug candidates.

Fucose-Dependent Microbial Adhesion and Lectin-Based Glycoprofiling

MUC5AC terminal O-glycans are fucosylated (UEA-I-positive) and lack sialylation, in contrast to MUC5B which is sialylated but not fucosylated [1]. This makes purified MUC5AC or MUC5AC-derived glycopeptides the only appropriate substrate for studying fucose-dependent adhesion of Helicobacter pylori (via BabA), Pseudomonas aeruginosa (via LecB), or Aspergillus fumigatus. Lectin-based quality control of MUC5AC preparations in industrial glycoconjugate vaccine research must use UEA-I binding as a release criterion.

Gastric Lineage Tracing and Intestinal Metaplasia Biomarker Development

MUC5AC mRNA is highly expressed in adult stomach and trachea (>10-fold above background) but absent from intestine, kidney, and liver [1]. Its expression in gastric cancer is regulated by HATH1, with MUC5AC and MUC6 being coordinately silenced upon HATH1 loss, while MUC5B and MUC2 remain unaffected [2]. This makes MUC5AC in situ hybridization probes or immunohistochemistry antibodies the preferred tools for diagnosing gastric intestinal metaplasia (MUC5AC loss with ectopic MUC2 gain) and for screening compounds that restore HATH1-dependent gastric mucosal differentiation.

Antibody and Aptamer Development Targeting TBM:TR-3A Epitope

The TBM:TR-3A peptide domain of MUC5, which was used to generate the first peptide-specific polyclonal antibodies that immunoprecipitate mature glycosylated MUC5 from A549 cell secretions [1], remains a uniquely validated epitope for isolating full-length airway mucin. Procurement of TBM:TR-3A peptide or NP3a cDNA-derived constructs is essential for developing new airway-mucin-targeting antibodies, aptamers, or diagnostic reagents, as orthologous domains in MUC5B, MUC2, or MUC6 diverge in sequence and glycosylation pattern.

Quote Request

Request a Quote for tracheobronchial mucin 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.